molecular formula C12H10N2O B3327050 6-methoxy-9H-pyrido[3,4-b]indole CAS No. 30684-42-5

6-methoxy-9H-pyrido[3,4-b]indole

Cat. No. B3327050
CAS RN: 30684-42-5
M. Wt: 198.22 g/mol
InChI Key: OIKFIPOMXWTXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-9H-pyrido[3,4-b]indole is a chemical compound with the molecular formula C13H12N2O . It is also known as 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole . The molecular weight of this compound is 212.2472 .


Molecular Structure Analysis

The molecular structure of 6-methoxy-9H-pyrido[3,4-b]indole consists of a pyrido[3,4-b]indole core with a methoxy group attached at the 6-position . The structure can be visualized using Java or Javascript .

Scientific Research Applications

Matrix for Analysis

One of the applications of 6-methoxy-9H-pyrido[3,4-b]indole is as a matrix for the analysis of certain compounds. It has been used for the analysis of cyclodextrins, which are cyclic oligosaccharides used in pharmaceuticals, foods, and chemical industries .

Analysis of Sulfated Oligosaccharides

In addition to cyclodextrins, 6-methoxy-9H-pyrido[3,4-b]indole has also been used for the analysis of sulfated oligosaccharides when combined with DHB as a co-matrix . Sulfated oligosaccharides are important in biological processes and have potential therapeutic applications.

Diagnostic Assay Manufacturing

This compound has been used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to identify and measure a particular substance or organism to help diagnose diseases.

Hematology

6-methoxy-9H-pyrido[3,4-b]indole has applications in hematology, the study of blood and blood-forming tissues . It could be used in research or diagnostic tests related to blood disorders.

Histology

Histology, the study of the microscopic structure of tissues, is another field where this compound finds application . It could be used in staining or other processes to visualize tissue structures.

Safety and Hazards

According to the available safety data sheets, precautions should be taken to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes when handling 6-methoxy-9H-pyrido[3,4-b]indole . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

6-Methoxy-9H-pyrido[3,4-b]indole, also known as pinoline, is a serotonin analog that selectively inhibits the activity of monoamine oxidase-A (MAO-A) . MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin, in the brain. By inhibiting MAO-A, pinoline increases the availability of these neurotransmitters .

Mode of Action

Pinoline interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby preventing it from breaking down serotonin . This results in an increase in serotonin levels in the brain, which can have various effects, including mood elevation .

Biochemical Pathways

The primary biochemical pathway affected by pinoline is the serotonin pathway . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions. By inhibiting MAO-A, pinoline prevents the breakdown of serotonin, leading to increased levels of this neurotransmitter in the brain .

Result of Action

The increase in serotonin levels resulting from the action of pinoline can lead to various effects at the molecular and cellular level. These include enhanced mood, reduced anxiety, and improved sleep . It’s important to note that these effects can vary depending on individual factors such as genetic makeup and overall health status.

Action Environment

The action, efficacy, and stability of pinoline can be influenced by various environmental factors. These include the individual’s diet, lifestyle, and overall health status, as well as the presence of other medications or substances that may interact with pinoline. For example, certain foods and medications can also affect serotonin levels and may therefore influence the action of pinoline .

properties

IUPAC Name

6-methoxy-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFIPOMXWTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301801
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-9H-pyrido[3,4-b]indole

CAS RN

30684-42-5
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30684-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-9H-pyrido[3,4-b]indole
Reactant of Route 2
6-methoxy-9H-pyrido[3,4-b]indole
Reactant of Route 3
Reactant of Route 3
6-methoxy-9H-pyrido[3,4-b]indole
Reactant of Route 4
Reactant of Route 4
6-methoxy-9H-pyrido[3,4-b]indole
Reactant of Route 5
Reactant of Route 5
6-methoxy-9H-pyrido[3,4-b]indole
Reactant of Route 6
Reactant of Route 6
6-methoxy-9H-pyrido[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.